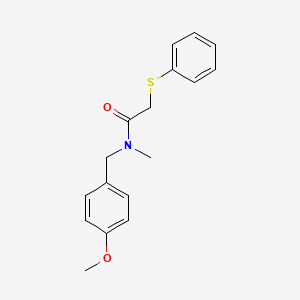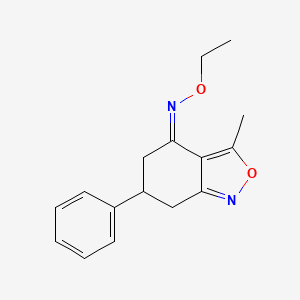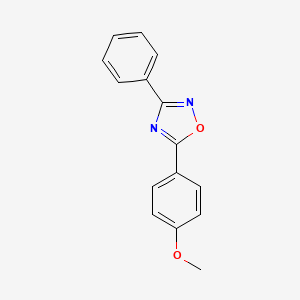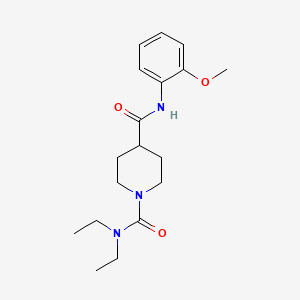![molecular formula C23H25BrN2O5 B5311871 N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5311871.png)
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine, commonly known as BML-277, is a small molecule inhibitor that targets the enzyme leucyl-tRNA synthetase (LRS). LRS is an essential enzyme in protein synthesis, and BML-277 has been found to have potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
BML-277 targets N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine, an essential enzyme in protein synthesis. N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine is responsible for attaching the amino acid leucine to its corresponding tRNA molecule, which is necessary for the production of proteins. BML-277 binds to N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine and inhibits its activity, leading to the disruption of protein synthesis. This disruption activates the UPR, which triggers cell death.
Biochemical and Physiological Effects:
BML-277 has been found to have significant biochemical and physiological effects. In cancer, BML-277 has been shown to inhibit the growth of cancer cells and induce cell death. In addition, BML-277 has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. BML-277 has also been found to have potential therapeutic applications in other diseases, such as viral infections and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BML-277 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. This allows researchers to study the effects of BML-277 on different cell types and in different disease models. However, one limitation is that BML-277 is not specific to N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine and can also inhibit the activity of other aminoacyl-tRNA synthetases. This can lead to off-target effects and limit the specificity of BML-277.
Orientations Futures
There are several future directions for the study of BML-277. One direction is to further investigate the potential therapeutic applications of BML-277 in cancer and other diseases. This could involve testing BML-277 in different cancer cell lines and disease models to determine its efficacy and specificity. Another direction is to develop more specific inhibitors of N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine that do not have off-target effects. This could involve modifying the structure of BML-277 or developing new compounds that target N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine more specifically. Finally, further research is needed to determine the safety and toxicity of BML-277 in humans, which is necessary for its potential use as a therapeutic agent.
Méthodes De Synthèse
BML-277 is a synthetic compound that was first described by researchers at the University of California, San Francisco in 2003. The synthesis of BML-277 involves the condensation of 4-bromophenylacetic acid with 2-methoxybenzoyl chloride to form the intermediate 2-(4-bromophenyl)-2-methoxyacetyl chloride. This intermediate is then reacted with N-acetyl-L-leucine to form the final product, BML-277.
Applications De Recherche Scientifique
BML-277 has been found to have potential therapeutic applications in cancer and other diseases. In cancer, BML-277 has been shown to inhibit the growth of cancer cells by disrupting protein synthesis. This disruption leads to the activation of the unfolded protein response (UPR), which triggers cell death. BML-277 has also been found to have potential therapeutic applications in other diseases, such as viral infections and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O5/c1-14(2)12-19(23(29)30)26-22(28)18(13-15-8-10-16(24)11-9-15)25-21(27)17-6-4-5-7-20(17)31-3/h4-11,13-14,19H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJJXXSKPAHAGV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5311789.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311802.png)
![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)


![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5311841.png)



![3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311881.png)
![7-(2,3-difluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5311885.png)
![N-(2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5311889.png)